molecular formula C16H15F3N2O2 B2805326 N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-80-6

N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2805326
CAS No.: 338754-80-6
M. Wt: 324.303
InChI Key: HKJMXADFNRFXOF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridin-2-one core substituted with a 3-(trifluoromethyl)benzyl group at position 1 and an N,N-dimethylcarboxamide moiety at position 2. This compound is structurally related to pharmacologically active pyridinecarboxamides, which often target enzymes or receptors in the central nervous system or inflammatory pathways .

Properties

IUPAC Name

N,N-dimethyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-20(2)14(22)13-7-4-8-21(15(13)23)10-11-5-3-6-12(9-11)16(17,18)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJMXADFNRFXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (often abbreviated as TFB-PYDH) is a synthetic compound belonging to the class of pyridine derivatives. Its unique structure includes a pyridine ring, a carbonyl group, and a trifluoromethyl-substituted benzyl moiety, which significantly influence its biological activity and pharmacological potential.

Chemical Structure and Properties

The molecular formula of TFB-PYDH is C16H15F3N2O2C_{16}H_{15}F_{3}N_{2}O_{2}. The trifluoromethyl group enhances the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems .

The precise mechanism of action for TFB-PYDH is not fully elucidated; however, compounds in the dihydropyridine class are known to interact with calcium channels. These interactions can modulate various physiological processes including muscle contraction and neurotransmission. Additionally, preliminary studies suggest that TFB-PYDH may inhibit enzymes involved in metabolic pathways, such as phytoene desaturase, which is crucial for carotenoid biosynthesis.

Enzyme Inhibition

Research indicates that TFB-PYDH may exhibit enzyme inhibition properties. For instance:

  • Phytoene Desaturase Inhibition : This enzyme plays a vital role in carotenoid biosynthesis. Inhibiting this enzyme could have applications in both agricultural and pharmaceutical contexts.

Anti-inflammatory Properties

Preliminary investigations suggest that TFB-PYDH may possess anti-inflammatory effects. Dihydropyridines are often associated with modulation of inflammatory pathways, potentially impacting the production of cytokines and other inflammatory mediators . Further studies are required to quantify these effects and establish a clearer understanding of its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that TFB-PYDH interacts with cellular mechanisms that regulate inflammation and metabolic processes. For example:

  • Cellular Assays : Compounds similar to TFB-PYDH have shown efficacy in inhibiting the proliferation of human umbilical vein endothelial cells stimulated by vascular endothelial growth factor (VEGF), indicating potential antiangiogenic activity .

Quantitative Structure–Activity Relationship (QSAR)

QSAR studies have been employed to predict the biological activity of TFB-PYDH based on its structural features. These models help in understanding how modifications to the compound's structure can enhance efficacy or reduce side effects.

Comparative Analysis with Related Compounds

The following table compares TFB-PYDH with other structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-2-Oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamideContains phenyl instead of benzylPotential for different biological activities
N-Methyl-2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamideDifferent position of carboxamide groupAffects electronic properties due to trifluoromethyl group
N-(4-Chlorobenzyl)-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-PyridinecarboxamideChlorobenzyl substitutionsDifferent halogen patterns influence reactivity

Safety and Toxicity Profile

While specific safety data for TFB-PYDH is limited, compounds within the dihydropyridine class can exhibit varying toxicity profiles. Common side effects associated with similar compounds include headaches, dizziness, and gastrointestinal disturbances. Comprehensive toxicological assessments are necessary to evaluate the safety profile of TFB-PYDH.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide has potential applications in drug development due to its interaction with calcium channels. Dihydropyridines are known to modulate calcium channel activity, which is crucial for various cellular processes such as muscle contraction and neurotransmission.

Case Study: Calcium Channel Modulation

A study demonstrated that dihydropyridine derivatives can act as calcium channel blockers, impacting cardiovascular health. Although specific research on this compound's mechanism is limited, its structural similarities suggest it may exhibit similar properties .

Agricultural Science Applications

The compound's unique properties make it a candidate for use in agrochemicals. Its ability to interact with biological systems may offer potential as an insecticide or herbicide.

Case Study: Insecticidal Activity

Research indicates that compounds with similar structures have shown effectiveness against pests. For instance, the incorporation of trifluoromethyl groups has been linked to increased potency in pest control agents . Further studies are needed to evaluate the efficacy of this compound in this context.

Materials Science Applications

The compound's electronic properties due to the trifluoromethyl group also position it as a candidate for materials science applications, particularly in the development of advanced materials with specific electronic characteristics.

Case Study: Polymer Development

In polymer chemistry, derivatives of pyridine compounds have been utilized to create materials with enhanced electrical conductivity. The presence of fluorinated groups often improves the thermal stability and mechanical properties of polymers . Future research could explore incorporating this compound into polymer matrices.

Comparative Analysis Table

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryCalcium channel modulationSimilar compounds act as blockers
Agricultural ScienceInsecticides and herbicidesTrifluoromethyl groups enhance potency
Materials ScienceAdvanced materials with specific electronic propertiesFluorinated compounds improve stability

Comparison with Similar Compounds

Trifluoromethyl Substitution Position

  • 3-CF₃ vs. 4-CF₃: The 3-CF₃ group in the target compound may induce steric hindrance compared to the 4-CF₃ analog ().

Amide Substituents

  • N,N-Dimethylamide: The dimethyl group in the target compound reduces hydrogen-bond donor capacity compared to analogs like the 3-pyridinylamide () or 2,4-dimethoxyphenylamide (). This may lower binding specificity but improve passive diffusion across membranes .
  • Bulky Aryl Groups : Compounds with large aryl substituents (e.g., ’s dimethoxyphenyl) exhibit reduced bioavailability due to increased molecular weight and steric bulk .

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